Peribysin F
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Overview
Description
Peribysin F is a natural product found in Periconia byssoides with data available.
Scientific Research Applications
Stereochemical Revision of Peribysins
The stereochemistry of peribysins, including Peribysin F, was revised based on enantiospecific total synthesis, starting from (+)-nootkatone. The process involved enone transposition and kinetic iodination for diastereomer separation. This revision, coupled with prior synthetic and biological data, suggests the original stereochemistries of peribysins were inaccurately assigned (Athawale et al., 2020).
Biological Activity and Cell-adhesion Inhibition
Cell-Adhesion Inhibition by this compound
Peribysins, including this compound, were isolated from Periconia byssoides and demonstrated to inhibit the adhesion of human-leukemia HL-60 cells to human-umbilical-vein endothelial cells (HUVEC). The absolute stereostructures of these metabolites were elucidated through spectroscopic analyses and chemical transformations (Yamada et al., 2005).
Synthetic Routes and Analogues
Diverted Total Syntheses of Peribysin E Analogues
While this study focuses on Peribysin E, it is relevant due to its methodological approach. The study reports the creation of a library of analogues around Peribysin E, a biologically active and structurally complex molecule. The total synthesis of (±)-Peribysin E and eight new analogues were accomplished, highlighting protecting-group-free syntheses and providing the shortest route to these hydrindanes (Handore & Reddy, 2013).
Synthesis and Biological Evaluation of Peribysins
The total synthesis of Peribysins A and B was achieved, employing a Diels-Alder/aldol sequence. The cell-adhesion inhibition potential of the synthesized peribysins was confirmed using anti-adhesion assay, noting the structural revision of Peribysin B. This synthesis method and the approach to confirming biological activity could be pertinent to understanding and working with this compound (Kalmode et al., 2018).
Structural Reinvestigation and Isolation
Isolation and Structural Reinvestigation of Peribysins
Peribysins O, P, and Q were isolated and their configurations were investigated, involving quantitative NOE experiments and theoretical ECD calculations. This study's methodological details on the structural elucidation of Peribysins could be informative for research on this compound (Inose et al., 2019).
Properties
Molecular Formula |
C15H26O4 |
---|---|
Molecular Weight |
270.36 g/mol |
IUPAC Name |
(1S,2R,3S,4aR,8S,8aR)-2-(3-hydroxyprop-1-en-2-yl)-8,8a-dimethyl-1,3,4,4a,5,6,7,8-octahydronaphthalene-1,2,3-triol |
InChI |
InChI=1S/C15H26O4/c1-9-5-4-6-11-7-12(17)15(19,10(2)8-16)13(18)14(9,11)3/h9,11-13,16-19H,2,4-8H2,1,3H3/t9-,11+,12-,13-,14+,15+/m0/s1 |
InChI Key |
RTBNMMDNDLUIDB-VSDVIHSJSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1([C@@H]([C@]([C@H](C2)O)(C(=C)CO)O)O)C |
Canonical SMILES |
CC1CCCC2C1(C(C(C(C2)O)(C(=C)CO)O)O)C |
Synonyms |
peribysin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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